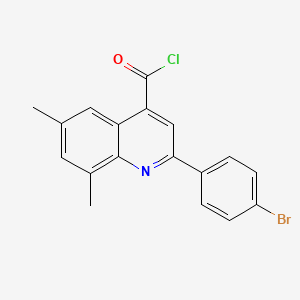

2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride

Vue d'ensemble

Description

2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.

Chlorination: The final step involves the introduction of the carbonyl chloride group. This can be done using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 in the presence of a base like pyridine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The carbonyl chloride group undergoes nucleophilic substitution with various nucleophiles, forming amides, esters, and thioesters. Key reactions include:

-

Mechanistic Insight : The reaction proceeds via a two-step mechanism: nucleophilic attack at the carbonyl carbon followed by chloride elimination. The electron-deficient quinoline core enhances electrophilicity at the carbonyl group.

Cross-Coupling Reactions

The bromophenyl substituent participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation:

-

Key Limitation : Steric hindrance from the dimethyl groups reduces reactivity in bulky coupling partners.

Hydrolysis Reactions

Controlled hydrolysis converts the carbonyl chloride to a carboxylic acid:

-

Product : 2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carboxylic acid (Yield: 97%) .

-

Application : Serves as an intermediate for further functionalization (e.g., peptide coupling) .

Reduction Reactions

The carbonyl group can be reduced to a hydroxymethyl group:

-

Reagents : LiAlH₄ (anhydrous THF, 0°C to reflux).

-

Product : 2-(4-Bromophenyl)-6,8-dimethylquinoline-4-methanol (Yield: 60–70%).

-

Challenges : Over-reduction of the quinoline ring is avoided by strict temperature control.

Electrophilic Aromatic Substitution

The quinoline core undergoes halogenation and nitration at specific positions:

| Reaction | Reagents | Position | Yield | Notes |

|---|---|---|---|---|

| Bromination | Br₂, FeBr₃, DCM | C-5 | 45% | Dimethyl groups direct electrophiles to C-5 position. |

| Nitration | HNO₃, H₂SO₄, 0°C | C-3 | 38% | Limited by competing decomposition at higher temps. |

Stability and Handling

-

Storage : Stable under inert gas at −20°C; hydrolyzes in moist air .

-

Hazards : Irritant (skin/eyes); requires PPE and anhydrous conditions during reactions .

This compound’s versatility in nucleophilic substitutions, cross-couplings, and reductions makes it invaluable in synthetic chemistry and pharmaceutical research. Experimental yields and mechanistic insights highlight the balance between reactivity and steric effects imposed by its substituents.

Applications De Recherche Scientifique

Medicinal Chemistry

Building Block for Pharmaceutical Agents

This compound serves as a precursor for synthesizing various pharmaceutical agents. Its derivatives have shown potential in several therapeutic areas:

- Anticancer Agents : Research indicates that quinoline derivatives can inhibit cancer cell growth. For instance, studies have demonstrated that compounds derived from this structure exhibit anti-proliferative properties against various cancer cell lines through mechanisms like enzyme inhibition and receptor antagonism.

- Antiviral and Antimicrobial Agents : The structural features of 2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride suggest potential interactions with viral proteins or bacterial enzymes. This makes it a candidate for developing antiviral and antimicrobial drugs.

Table 1: Summary of Medicinal Applications

| Application Type | Description | Example Studies |

|---|---|---|

| Anticancer | Inhibits cancer cell growth through enzyme inhibition | [Study on COX inhibition] |

| Antiviral | Interacts with viral proteins | [Research on viral replication] |

| Antimicrobial | Targets bacterial enzymes | [Evaluation of antibacterial activity] |

Biological Studies

Enzyme Inhibition and Receptor Binding

The compound is utilized in biological research to study enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules. It may act as an inhibitor of specific enzymes involved in disease processes, such as cyclooxygenase (COX) enzymes relevant in inflammatory responses.

Material Science

Development of Organic Semiconductors

this compound is also applied in material science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for these applications.

Chemical Synthesis

Intermediate in Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its versatility allows chemists to create a wide range of derivatives with diverse properties.

Mécanisme D'action

The mechanism of action of 2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist by binding to active sites or receptor domains, thereby blocking the biological activity of the target molecule. The molecular targets and pathways involved can vary based on the specific biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(4-Chlorophenyl)-6,8-dimethylquinoline-4-carbonyl chloride

- 2-(4-Fluorophenyl)-6,8-dimethylquinoline-4-carbonyl chloride

- 2-(4-Methylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride

Uniqueness

2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets. Additionally, the bromine atom can be easily substituted with other functional groups, allowing for the synthesis of a wide range of derivatives with diverse properties.

Activité Biologique

2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride is a compound belonging to the quinoline family, which is known for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential applications in medicinal chemistry, as well as its mechanisms of action and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₈H₁₃BrClN₁O

- Molecular Weight : 374.659 g/mol

The structure features a quinoline core with a bromophenyl group and a carbonyl chloride moiety, which may contribute to its biological interactions.

Medicinal Chemistry Applications

This compound serves as a building block for synthesizing various pharmaceutical agents. Its derivatives have shown potential as:

- Anticancer Agents : Compounds derived from this structure have been evaluated for their anti-proliferative properties against various cancer cell lines. For instance, studies indicate that quinoline derivatives can inhibit cancer cell growth through mechanisms such as enzyme inhibition and receptor antagonism .

- Antiviral and Antimicrobial Agents : The compound's structural features suggest it may interact with viral proteins or bacterial enzymes, making it a candidate for developing antiviral and antimicrobial drugs.

The biological activity of this compound is primarily attributed to:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease processes. For example, some quinoline derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are relevant in inflammatory responses .

- Receptor Binding : Its ability to bind to various receptors can block or modulate their activity, impacting cellular signaling pathways relevant to diseases such as cancer and inflammation .

Case Studies

- Anticancer Activity : A study evaluated several quinoline derivatives for their cytotoxic effects against breast cancer cell lines. Results indicated that compounds with similar structural motifs exhibited significant anti-cancer activity, suggesting that this compound could be similarly effective .

- Anti-inflammatory Properties : Research on related quinoline derivatives demonstrated their ability to inhibit nitric oxide production in macrophages, implicating potential anti-inflammatory effects through the inhibition of inducible nitric oxide synthase (iNOS) and COX-2 expression .

Comparative Analysis Table

| Property/Activity | This compound | Related Quinoline Derivatives |

|---|---|---|

| Anticancer Activity | Potentially active against various cancer cell lines | Active against specific cancers |

| Antiviral Activity | Suggested based on structural features | Documented in literature |

| Enzyme Inhibition | Possible COX inhibitor | Confirmed for several derivatives |

| Anti-inflammatory Effects | Potentially inhibits iNOS | Established in multiple studies |

Propriétés

IUPAC Name |

2-(4-bromophenyl)-6,8-dimethylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrClNO/c1-10-7-11(2)17-14(8-10)15(18(20)22)9-16(21-17)12-3-5-13(19)6-4-12/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBKMJCZHWHWKJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101188020 | |

| Record name | 2-(4-Bromophenyl)-6,8-dimethyl-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101188020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160262-80-5 | |

| Record name | 2-(4-Bromophenyl)-6,8-dimethyl-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160262-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Bromophenyl)-6,8-dimethyl-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101188020 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.